4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine
Description
Properties
IUPAC Name |
[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O2/c1-30-18-8-7-17-22-23-19(27(17)25-18)14-9-11-26(12-10-14)20(29)16-13-21-28(24-16)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPCTFFKAABCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates multiple heterocycles, which may contribute to a range of biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its intricate arrangement of triazole and pyridazine rings. The molecular formula is with a molecular weight of approximately 368.40 g/mol. The presence of methoxy and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities including:
- Antitumor Activity : Compounds containing triazole and pyridazine moieties have been studied for their anticancer properties. For instance, derivatives have shown potent inhibition against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against a range of pathogens. The triazole ring is known for its role in enhancing the efficacy of antimicrobial agents .
- Vasodilatory Effects : Recent studies have explored the vasodilatory potential of related compounds. These agents are being investigated for their ability to relax vascular smooth muscle, which could be beneficial in treating hypertension .
Antitumor Activity
A study focused on triazolo-pyridazine derivatives revealed that certain compounds exhibited IC50 values as low as 0.15 μM against MCF-7 cells. These findings suggest that the incorporation of specific substituents can significantly enhance antitumor efficacy .
Antimicrobial Studies
Preliminary assays on similar triazole derivatives indicated promising results against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Vasodilatory Research
In vitro studies on related pyridazinone derivatives showed EC50 values ranging from 0.02916 to 1.907 µM in vasorelaxation assays, indicating potent vasodilatory effects compared to conventional treatments like hydralazine .
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects | IC50/EC50 Values |
|---|---|---|---|
| Antitumor | Triazolo-pyridazine derivatives | Inhibition of cancer cell proliferation | 0.15 - 0.83 μM |
| Antimicrobial | Triazole derivatives | Bactericidal activity | Varies by pathogen |
| Vasodilatory | Pyridazinone derivatives | Relaxation of vascular smooth muscle | 0.02916 - 1.907 µM |
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Many triazole-containing compounds act as inhibitors for various enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects such as vasodilation or apoptosis in cancer cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, preventing further proliferation.
Comparison with Similar Compounds
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine (CAS 2200320-72-3)
- Structural Differences : Replaces the methoxy group with a cyclopropyl substituent and substitutes the 2-phenyltriazole carbonyl with a pyrazole-4-carbonyl group.
- Molecular Weight : 337.38 g/mol, significantly lower than the target compound due to the smaller cyclopropyl group and absence of a phenyl ring.
2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole (CAS 2415573-93-0)
- Structural Differences : Features a benzoxazole substituent instead of the phenyltriazole carbonyl and a methyl group at position 3 of the triazolopyridazine.
- Molecular Weight : 362.4 g/mol.
- Implications : The benzoxazole moiety introduces additional aromaticity and hydrogen-bonding capacity, which could influence target binding affinity .
Heterocyclic Core Modifications
Imidazo[1,2-a]pyridine-Triazole Hybrids ()
Compounds such as (8p) and (10a) feature imidazo[1,2-a]pyridine fused with triazole systems.
- Key Differences : The imidazopyridine core lacks the pyridazine ring present in the target compound.
Triazolo[3,4-b][1,3,4]thiadiazoles ()
- Structural Differences : Replace the pyridazine ring with a thiadiazole system.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
